3-Amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid
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Overview
Description
3-Amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H12BrNO2 It is a cyclobutane derivative with an amino group and a bromophenyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a involving suitable precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a reaction using a boron reagent and a bromophenyl halide.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid
- 3-Amino-1-(3-chlorophenyl)cyclobutane-1-carboxylic acid
- 3-Amino-1-(3-iodophenyl)cyclobutane-1-carboxylic acid
Uniqueness
3-Amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with other halogens like fluorine or chlorine. This can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12BrNO2 |
---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
3-amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4,9H,5-6,13H2,(H,14,15) |
InChI Key |
GYVKRGJMOSTUEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC(=CC=C2)Br)C(=O)O)N |
Origin of Product |
United States |
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